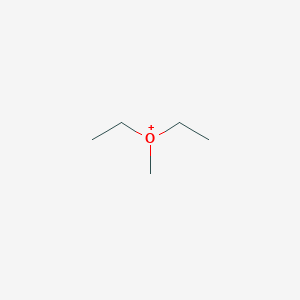

Diethyl(methyl)oxidanium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

44387-70-4 |

|---|---|

Molecular Formula |

C5H13O+ |

Molecular Weight |

89.16 g/mol |

IUPAC Name |

diethyl(methyl)oxidanium |

InChI |

InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1 |

InChI Key |

FTJLWUBPNKLGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC[O+](C)CC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Diethyl Methyl Oxidanium Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of molecules. For oxonium ions, it provides direct evidence of their formation and details about their bonding arrangements.

Infrared (IR) Spectroscopic Analysis of Oxonium Ions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. A key feature in the IR spectra of trialkyloxonium ions is the C-O stretching vibration. In a neutral ether like diethyl ether, the C–O single-bond stretching absorption is found in the 1050 to 1150 cm⁻¹ range. pressbooks.pub However, in an oxonium ion, the positive charge on the oxygen atom strengthens and stiffens the adjacent C-O bonds. This effect leads to a shift of the C-O stretching frequency to a higher wavenumber compared to neutral ethers.

Studies on the protonation of diethyl ether by hydrogen chloride (HCl) to form the diethyl(H)oxidanium ion provide a useful analogy. In situ IR spectroscopy has shown that the resulting spectra are consistent with the formation of oxonium ions rather than simple hydrogen-bonded complexes. chemrxiv.org The analysis of fundamental vibrational modes in the simplest oxonium ion, H₃O⁺, further establishes the foundation for interpreting the more complex spectra of its alkylated analogs. acs.org Vibrations in these ions must produce a change in the molecule's dipole moment to be IR active. unitechlink.com

Table 1: Comparison of C-O Stretching Frequencies

| Compound Class | Functional Group | Typical IR Frequency (cm⁻¹) |

| Ethers | R-O-R' | 1050 - 1150 |

| Trialkyloxonium Ions | R₃O⁺ | > 1150 (Expected) |

Raman Spectroscopic Investigations of Oxonium Species

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment, a Raman signal requires a change in the polarizability of the molecule. This makes Raman spectroscopy particularly effective for studying symmetric vibrations that may be weak or absent in an IR spectrum.

The vibrational spectra of various oxonium salts, such as oxonium hexafluoroarsenates(V) and -antimonates(V), have been investigated, providing valuable data on their structure. acs.org For instance, the characterization of novel trialkyloxonium salts like [(CH₃)₂OCF₃]⁺[Sb₂F₁₁]⁻ was accomplished using a combination of Raman and multinuclear NMR spectroscopy, underscoring the importance of these combined techniques for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Characterization

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its electronic environment. The presence of a positive charge on the oxygen atom in a trialkyloxonium ion causes significant deshielding of the protons on the adjacent carbon atoms (α-protons). This deshielding effect shifts their resonance signal substantially downfield (to a higher ppm value) compared to the α-protons in a corresponding neutral ether. libretexts.org

For example, the α-protons (-CH₂-) in diethyl ether typically resonate around 3.4-3.5 ppm. pressbooks.pub In contrast, the methyl protons of the analogous trimethyloxonium (B1219515) ion are found significantly further downfield. This pronounced downfield shift is a characteristic diagnostic feature for the formation of trialkyloxonium ions. wikipedia.org The exact chemical shift can be influenced by the counter-ion and the solvent used, as these factors affect the ion-pairing and the local magnetic environment of the cation. nih.gov

Table 2: Comparative ¹H NMR Chemical Shifts (α-protons)

| Compound | Functional Group | Approximate ¹H Chemical Shift (δ, ppm) |

| Diethyl Ether | -O-CH₂ -CH₃ | 3.4 - 3.5 |

| Trialkyloxonium Ion | ⁺O-(CH₂ -R)₃ | > 4.5 (Expected) |

¹³C NMR Spectroscopic Characterization

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. The carbon atoms directly bonded to the positively charged oxygen in a trialkyloxonium ion are strongly deshielded. This results in a significant downfield shift of their resonance compared to the α-carbons in a neutral ether. oregonstate.edu

The α-carbons (-CH₂-) in diethyl ether absorb in the range of 50 to 80 δ. pressbooks.publibretexts.org For trialkyloxonium ions, this value is expected to be larger. For example, in analogous structures, the deshielding effect of an electronegative atom like oxygen increases the chemical shift, and this effect is amplified by the formal positive charge in the oxonium ion. libretexts.org

Table 3: Comparative ¹³C NMR Chemical Shifts (α-carbons)

| Compound | Functional Group | Approximate ¹³C Chemical Shift (δ, ppm) |

| Diethyl Ether | -O-CH₂ -CH₃ | ~66 |

| Trialkyloxonium Ion | ⁺O-(CH₂ -R)₃ | > 75 (Expected) |

Solid-State NMR for Oxonium Ions

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the atomic-level structure and dynamics of solid materials, including crystalline oxonium salts. wikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. nih.gov

ssNMR can provide insights into cation incorporation, phase segregation, and the dynamics of ions within a crystal lattice. nih.govacs.org Key parameters derived from ssNMR, such as chemical shift anisotropy (CSA) and quadrupole coupling constants (for nuclei with spin > 1/2), are highly sensitive to the local electronic environment and symmetry. Magic Angle Spinning (MAS) is a common technique used in ssNMR to narrow the broad spectral lines typically observed in solids, thereby improving resolution. wikipedia.org Studies on various organic and inorganic cations in the solid state have demonstrated the power of ssNMR to reveal details about ion dynamics and structural changes that are not accessible by other methods. nih.gov

Parametric Studies of Oxonium Ions via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of oxonium ions, providing detailed insights into their electronic environment. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are highly sensitive to the molecular structure, the nature of the alkyl substituents, and the solvent environment. Parametric studies on trialkyloxonium ions, such as trimethyloxonium and triethyloxonium (B8711484) salts, which serve as close analogs for diethyl(methyl)oxidanium, reveal distinct trends.

The following table summarizes typical NMR chemical shifts for common trialkyloxonium ions in different deuterated solvents, illustrating the influence of the local chemical environment on these parameters. illinois.edupitt.edu

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Trimethyloxonium tetrafluoroborate (B81430) | CD₃NO₂ | δ 4.59 (s, 9H, O-CH₃) | δ 65.0 (O-CH₃) |

| CD₂Cl₂ | δ 4.65 (s, 9H, O-CH₃) | δ 65.5 (O-CH₃) | |

| Triethyloxonium tetrafluoroborate | CDCl₃ | δ 4.75 (q, 6H, O-CH₂), 1.65 (t, 9H, CH₃) | δ 77.5 (O-CH₂), 8.5 (CH₃) |

| CD₂Cl₂ | δ 4.81 (q, 6H, O-CH₂), 1.68 (t, 9H, CH₃) | δ 77.9 (O-CH₂), 8.7 (CH₃) |

Note: Chemical shifts can vary slightly based on concentration, temperature, and instrument calibration.

Mass Spectrometry Techniques in Oxonium Ion Analysis

Mass spectrometry (MS) is instrumental in confirming the mass and elucidating the fragmentation pathways of oxonium ions. creative-proteomics.com Upon ionization, energetically unstable molecular ions can undergo dissociation into smaller, more stable fragments. wikipedia.orglibretexts.org The analysis of these fragmentation patterns provides crucial structural information. libretexts.org

For trialkyloxonium ions, a primary fragmentation pathway involves the heterolytic cleavage of a carbon-oxygen bond. This process typically results in the formation of a neutral dialkyl ether molecule and an alkyl cation. Another common fragmentation process is the loss of a neutral alkene via a rearrangement mechanism, particularly for oxonium ions with ethyl or larger alkyl groups.

Studies on the fragmentation of disubstituted trialkyloxonium ions have shown that C-O bond cleavage can lead to the formation of an ion-neutral complex. acs.org For instance, an oxonium ion containing a methoxymethyl group can fragment to generate a methoxymethyl cation/dialkoxymethane ion-neutral complex, which then undergoes a methyl cation transfer to expel a neutral formaldehyde (B43269) molecule. acs.org These characteristic fragmentation patterns and neutral losses are key identifiers in the mass spectrometric analysis of this class of compounds.

In the specialized field of glycoproteomics, the term "oxonium ion" also refers to characteristic fragment ions generated from the glycan portions of glycopeptides during tandem mass spectrometry (MS/MS). These oxonium ions, such as the HexNAc-derived ion at m/z 204.087, serve as diagnostic markers for the presence of glycosylation. mdpi.com

Oxonium Ion Scanning Mass Spectrometry (OxoScan-MS) is a data-independent acquisition (DIA) technique developed for the large-scale quantification of glycopeptides in complex biological samples like blood plasma. researchgate.netnih.gov The method exploits a scanning quadrupole to generate comprehensive and untargeted maps that link precursor masses to their specific oxonium fragment ions. biorxiv.orgcrick.ac.ukresearchgate.net By specifically monitoring for the presence of these glycan-derived oxonium ions, OxoScan-MS can selectively identify and quantify glycopeptide features even in non-enriched samples. researchgate.netbohrium.com This powerful technique allows for high-throughput glycoproteome profiling, facilitating the discovery of disease-relevant biomarkers by detecting changes in protein glycosylation patterns. nih.govresearchgate.net

X-ray Diffraction Studies for Solid-State Structures

These studies confirm the molecular geometry of the trialkyloxonium cation. The central oxygen atom exhibits a pyramidal geometry, consistent with sp³ hybridization, rather than a trigonal planar structure. wikipedia.orgwikipedia.org The C-O-C bond angles are typically found to be in the range of 109.4° to 115.5°, close to the ideal tetrahedral angle. wikipedia.org This pyramidalization is a key structural feature of saturated oxonium ions. The carbon-oxygen bond lengths are also consistent with single-bond character. The precise structural parameters, including bond lengths and angles, are influenced by the nature of the counter-ion and the crystal packing forces.

The table below presents key structural data obtained from the X-ray crystallographic study of triethyloxonium hexafluorophosphate (B91526), which serves as a representative model for the solid-state structure of simple trialkyloxonium cations. wikipedia.org

| Structural Parameter | Value |

| Molecular Geometry | Pyramidal at Oxygen |

| Average C-O Bond Length | 1.49 Å |

| C-O-C Bond Angles | 109.4° - 115.5° |

| Counter-ion | Hexafluorophosphate (PF₆⁻) |

Reaction Mechanisms and Electrophilic Reactivity of Diethyl Methyl Oxidanium

Nucleophilic Attack on the Positively Charged Oxygen Center

While the formal positive charge resides on the oxygen atom in Diethyl(methyl)oxidanium, direct nucleophilic attack on this oxygen is not a feasible reaction pathway. The oxygen atom in the oxonium ion maintains a complete octet of electrons. For a nucleophile to form a new bond with the oxygen, an existing bond would have to break, and a substituent would have to depart as a cation (e.g., CH₃⁺ or CH₃CH₂⁺), which is an extremely unstable and energetically unfavorable process.

Instead, the electron-withdrawing inductive effect of the positively charged oxygen atom makes the α-carbons (the carbon atoms directly attached to the oxygen) electron-deficient and thus highly electrophilic. Nucleophiles are therefore drawn to attack these electrophilic carbon centers, leading to the cleavage of a carbon-oxygen bond. This reactivity is central to the role of trialkyloxonium ions as potent alkylating agents and their participation in substitution and elimination reactions where the onium group functions as a nucleofuge.

Role as a Leaving Group in Elimination Reactions

The this compound group is an excellent leaving group because its departure results in the formation of a stable, neutral diethyl ether molecule. This characteristic allows it to participate readily in elimination reactions to form alkenes. These reactions can proceed through either unimolecular (E1) or bimolecular (E2) mechanisms, depending on the substrate structure and the strength of the base employed. ucla.edu

The E1 (Elimination, unimolecular) mechanism is a two-step pathway that proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.org This pathway is favored for substrates where the this compound group is attached to a tertiary or secondary carbon, as these can form relatively stable carbocations. libretexts.org

The mechanism involves:

Heterolysis: The carbon-oxygen bond breaks in a slow, rate-determining step, where the this compound group departs as a neutral diethyl ether molecule. This results in the formation of a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com

Deprotonation: A weak base (which can be the solvent) removes a proton from a carbon atom adjacent to the carbocation (a β-carbon). The electrons from the C-H bond then form a π-bond, resulting in an alkene. chemistrysteps.com

Because the E1 reaction proceeds through a planar carbocation, it is not stereospecific. If multiple types of β-hydrogens are available for removal, the reaction typically follows Zaitsev's rule, yielding the most substituted (and thus most stable) alkene as the major product.

Table 1: Relative Rates of E1 Reactions Based on Carbocation Stability

| Substrate Type (Carbon bearing the leaving group) | Carbocation Intermediate Stability | Relative Rate of E1 Reaction |

|---|---|---|

| Tertiary (3°) | Highest | Fastest |

| Secondary (2°) | Medium | Intermediate |

| Primary (1°) | Lowest | Very slow / Does not occur |

| Methyl | N/A | Does not occur |

The E2 (Elimination, bimolecular) mechanism is a single-step, concerted reaction. masterorganicchemistry.com It involves the simultaneous abstraction of a β-proton by a strong base and the departure of the leaving group. chemistrysteps.commsu.edu This pathway is favored for primary and secondary substrates and requires a strong, often sterically hindered, base. libretexts.org

The key features of the E2 mechanism are:

Concerted Reaction: Bond breaking (C-H and C-O) and bond formation (B-H and C=C π-bond) occur in a single transition state. masterorganicchemistry.com

Kinetics: The reaction is second-order, as its rate depends on the concentration of both the substrate and the base. masterorganicchemistry.comchemistrysteps.com

Stereochemistry: The reaction is stereospecific and requires a specific geometry where the β-hydrogen and the leaving group are in an anti-periplanar conformation. This alignment allows for the optimal overlap of orbitals in the transition state to form the new π-bond. msu.eduamazonaws.com

Table 2: Comparison of E1 and E2 Pathway Characteristics

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Base]) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate Preference | 3° > 2° | 3° > 2° > 1° |

| Mechanism | Two steps (via carbocation) | One step (concerted) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |

Involvement in Nucleophilic Substitution Reactions

Similar to elimination reactions, the excellent leaving group ability of the this compound moiety makes it a willing participant in nucleophilic substitution reactions. The departure of a neutral diethyl ether molecule is a strong thermodynamic driving force for these reactions, which can proceed via SN1 or SN2 pathways. libretexts.orglibretexts.orgopenstax.org

The SN1 (Substitution, Nucleophilic, unimolecular) reaction is the substitution counterpart to the E1 elimination and proceeds through the same carbocation intermediate. wikipedia.orgmasterorganicchemistry.combyjus.com This pathway dominates when a tertiary or secondary substrate is treated with a weak nucleophile in a polar protic solvent. wikipedia.orgbyjus.com

The two steps of the SN1 mechanism are:

Carbocation Formation: The C-O bond breaks, and the diethyl ether molecule departs. This is the slow, rate-determining step that forms a carbocation. masterorganicchemistry.combyjus.com

Nucleophilic Attack: The nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon is a stereocenter. masterorganicchemistry.combyjus.com

SN1 and E1 reactions are often in competition because they share a common intermediate. libretexts.org Higher temperatures tend to favor the E1 pathway over the SN1 pathway.

The SN2 (Substitution, Nucleophilic, bimolecular) reaction is a single-step, concerted process where bond formation and bond breaking occur simultaneously. libretexts.orgwikipedia.org This mechanism is favored for methyl and primary substrates, where the electrophilic carbon is sterically accessible. wikipedia.orgbyjus.com

In this mechanism, the nucleophile attacks the α-carbon from the side opposite the this compound leaving group (a "backside attack"). byjus.com As the new bond between the nucleophile and the carbon forms, the C-O bond weakens and breaks, displacing the diethyl ether molecule.

Key characteristics of the SN2 reaction include:

Kinetics: The reaction rate is second-order, depending on the concentrations of both the substrate and the nucleophile. libretexts.org

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center, known as a Walden inversion. byjus.com

Steric Hindrance: The rate of reaction is highly sensitive to steric bulk on the substrate. Increased substitution at the α-carbon hinders the backside attack of the nucleophile, dramatically slowing the reaction rate. libretexts.org

Table 3: Relative Rates of SN2 Reactions Based on Substrate Structure

| Substrate Type (Carbon bearing the leaving group) | Steric Hindrance | Relative Rate of SN2 Reaction |

|---|---|---|

| Methyl | Least | Fastest |

| Primary (1°) | Low | Fast |

| Secondary (2°) | Medium | Slow |

| Tertiary (3°) | High | Extremely slow / No reaction |

Electrophilic Activation and Alkylation Properties

Oxonium ions, such as this compound, are characterized by a positively charged oxygen atom with three bonds, rendering them highly potent electrophiles. Tertiary alkyloxonium salts are particularly effective alkylating agents. wikipedia.org A well-known example is triethyloxonium (B8711484) tetrafluoroborate (B81430), often referred to as Meerwein's reagent, which is a powerful and versatile alkylating agent used in various organic syntheses. wikipedia.orgchemrxiv.org These reagents can, for instance, be used to produce ethyl esters when traditional Fischer esterification conditions are unsuitable and for the preparation of enol ethers. wikipedia.org

The high reactivity of simple trialkyloxonium ions, like Meerwein's salts, is also highlighted by their instability in water. chemrxiv.org This reactivity stems from the excellent leaving group ability of the neutral dialkyl ether molecule. The electrophilic character of oxonium ions can be further enhanced. For example, silylated methyloxonium ions have been shown to be stronger electrophiles than their protonated counterparts, enabling reactions like the Friedel–Crafts alkylation to occur more efficiently and at lower temperatures. acs.orgnih.gov This enhanced reactivity allows for the C-H methylation of even electronically deactivated aryl halides using methanol. nih.govresearchgate.net In such systems, a tetraorganosilane additive can regenerate the superelectrophilic silylium ion, which in turn forms the active Meerwein's salt-like oxonium ion with an alcohol. acs.orgnih.gov

The alkylating power of oxonium reagents demonstrates selectivity based on the structure of both the reagent and the substrate. For instance, while 4-(dimethylamino)benzaldehyde is N-alkylated by trimethyloxonium (B1219515) tetrafluoroborate, it is O-alkylated by triethyloxonium tetrafluoroborate, forming a quinoid iminium ion. mdpi.com This highlights the nuanced reactivity and selectivity achievable with different trialkyloxonium salts.

Table 1: Examples of Trialkyloxonium Alkylating Agents and Their Applications

| Alkylating Agent | Formula | Common Name | Typical Applications |

|---|---|---|---|

| Triethyloxonium tetrafluoroborate | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | Meerwein's Reagent | Esterification, Enol ether synthesis, O-alkylation |

| Trimethyloxonium tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | Meerwein's Salt | N-alkylation, General methylation |

Participation in Dehydration Reactions

Oxonium ions are key intermediates in the acid-catalyzed dehydration of alcohols to form alkenes. libretexts.org This reaction proceeds by heating the alcohol in the presence of a strong, non-nucleophilic acid, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The first step in the mechanism is the protonation of the alcohol's hydroxyl group by the acid, which forms an alkyloxonium ion. libretexts.orglibretexts.orgchim.lu This conversion is crucial because the hydroxyl group (–OH) is a poor leaving group, whereas the alkyloxonium group (–OH₂) is an excellent leaving group (a neutral water molecule). libretexts.org

Once the alkyloxonium ion is formed, the mechanism can proceed via two main pathways, E1 or E2, depending on the structure of the alcohol. libretexts.orglibretexts.org

E1 Mechanism: Secondary and tertiary alcohols typically dehydrate through a unimolecular (E1) pathway. libretexts.orglibretexts.org The alkyloxonium ion departs, forming a carbocation intermediate. libretexts.orgchim.lu A base, such as water or the conjugate base of the acid, then abstracts a proton from a carbon atom adjacent to the positive charge, resulting in the formation of a double bond. libretexts.org

E2 Mechanism: Primary alcohols generally follow a bimolecular (E2) mechanism. libretexts.orglibretexts.org In a concerted step, a base removes a proton from an adjacent carbon while the alkyloxonium ion (water) leaves simultaneously. libretexts.orglibretexts.org

The reaction temperature required for dehydration varies with the alcohol's structure, reflecting the stability of the carbocation intermediate in the E1 pathway. libretexts.orglibretexts.org

Table 2: Dehydration of Alcohols via Oxonium Intermediates

| Alcohol Type | Mechanism | Typical Temperature Range | Relative Reactivity |

|---|---|---|---|

| Primary (1°) | E2 | 170°–180°C | Low |

| Secondary (2°) | E1 | 100°–140°C | Medium |

Reactivity in Specific Transformations

Triaryloxonium ions have been utilized as effective precursors for the generation of arynes, which are highly reactive and versatile intermediates in organic synthesis. ox.ac.ukchemrxiv.orgresearchgate.net This method offers an advantage over traditional techniques that often require harsh conditions like strong bases or fluoride sources, which can limit functional group tolerance. ox.ac.ukresearchgate.net In this process, stable, solid triaryloxonium salts are treated with a mild solid base, such as potassium phosphate, at room temperature to generate the corresponding aryne. ox.ac.ukchemrxiv.orgresearchgate.net

The mechanism is consistent with an elimination, unimolecular, conjugate base-like (E1cB-like) pathway. ox.ac.ukchemrxiv.orgresearchgate.net The triaryloxonium moiety acts as a powerful electron-withdrawing group and an exceptionally effective leaving group. ox.ac.ukchemrxiv.orgresearchgate.net A wide range of functionalized arynes, including pyridynes, can be generated using this method and subsequently trapped in situ by various arynophiles in cycloaddition reactions, often in high yields. ox.ac.ukchemrxiv.orgresearchgate.net

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. wikipedia.org These rearrangements are fundamental in organic chemistry, particularly in the reactions of terpenes and bicyclic systems. wikipedia.orglibretexts.org

Oxonium ions play a critical role in initiating these rearrangements, especially in reactions involving alcohols. The acid-catalyzed formation of an alkyloxonium ion from an alcohol, followed by the departure of a water molecule, generates a carbocation. mychemblog.com If a more stable carbocation can be formed through the 1,2-shift of an adjacent group, a Wagner-Meerwein rearrangement will occur. libretexts.orgmychemblog.com For example, the dehydration of neopentyl alcohol leads to rearranged alkene products because the initially formed primary carbocation rearranges to a more stable tertiary carbocation via a methyl shift before elimination. scribd.com This process is driven by the increased stability of the resulting carbocation or the relief of ring strain. libretexts.org

Oxocarbenium ions, which are a class of oxonium ions characterized by a resonance-stabilized positive charge delocalized between a carbon and an oxygen atom, are key reactive intermediates in a variety of transformations, including cycloaddition reactions. wikipedia.org Vinyl oxocarbenium ions, in particular, can participate in a range of cycloadditions, such as [4+3], [2+2], [3+2], and [5+2] cycloadditions. wikipedia.orgacs.org

In the context of Diels-Alder reactions, dienophiles containing a ketone group are often activated by a Lewis or Brønsted acid. This activation can generate an oxocarbenium ion intermediate, which is more electrophilic than the neutral ketone and thus reacts more rapidly with the diene. wikipedia.org The formation of an oxocarbenium ion has been demonstrated as a key intermediate in certain cyclization reactions, leading to products that could only be formed via this pathway. wikipedia.org

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov Chiral oxocarbenium ions have been effectively employed as electrophiles in highly diastereoselective and enantioselective aldol reactions. wikipedia.orgresearchgate.net These reactions typically involve the addition of an enolate or enol equivalent to the oxocarbenium ion. researchgate.net

The stereochemical outcome of these reactions can be controlled with high precision. For instance, enantioselective additions to prochiral, cyclic oxocarbenium ions can be achieved using chiral catalysts. nih.gov Mechanistic studies suggest that the reaction proceeds through a nonstabilized, cyclic oxocarbenium ion intermediate that is paired with a confined chiral counteranion, which dictates the facial selectivity of the nucleophilic attack. researchgate.net The use of chiral oxocarbenium ions has proven to be a valuable strategy for constructing complex molecules with multiple stereocenters. wikipedia.org

Computational and Theoretical Investigations of Diethyl Methyl Oxidanium and Oxonium Chemistry

Quantum Chemical Methods

Quantum chemical methods are fundamental to the computational study of molecules. They utilize the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into ab initio and density functional theory approaches, both of which have been applied to the study of oxonium ions.

Density Functional Theory (DFT) has become a widely used computational method for predicting the physical and chemical properties of molecules, including metallic and organometallic compounds. mdpi.com It is effective for analyzing molecular geometries and electronic structures. mdpi.comnih.gov In the context of oxonium ions, DFT calculations have been instrumental in supporting experimental findings, such as the characterization of complex tricyclic oxonium ions through low-temperature NMR spectroscopy. nih.govwikipedia.org These calculations help in understanding the structure of degradation mechanisms in related quaternary ammonium cations by exploring reaction pathways like SN2, ylide formation, and Hofmann elimination. researchgate.net

DFT studies are crucial for understanding rapid reaction processes and for calculating the electronic structure of molecules. mdpi.com The reliability of DFT results has led to its widespread application in chemistry and materials science. mdpi.com For instance, DFT has been successfully used with various functional and basis set combinations for the molecular modeling of complex systems. mdpi.com The method allows for the calculation of key quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which describe a molecule's chemical behavior. nih.gov

Table 1: Representative Geometrical Parameters for an Oxonium Ion Calculated via DFT

| Parameter | Description | Typical Calculated Value Range |

| C-O Bond Length | The distance between a carbon atom of an alkyl group and the central oxygen atom. | 1.45 - 1.55 Å |

| C-O-C Bond Angle | The angle formed by two carbon atoms and the central oxygen atom. | 110° - 115° |

| Pyramidalization at O | The degree to which the oxygen atom deviates from a planar geometry. | Characterized by the sum of bond angles around oxygen being less than 360°. |

| Dihedral Angle | The torsional angle involving the C-O bonds, defining the conformation of the alkyl groups. | Varies depending on alkyl group rotation. |

Ab initio methods are computational chemistry methods based on quantum mechanics. These techniques are used to solve the electronic Schrödinger equation, providing insights into the electronic structure and properties of molecules. A study on alkyl-oxonium cations (CnH2n+1OH2+) employed the Møller-Plesset perturbation theory (MP2) at the second order with the 6-31G**++ basis set to determine optimized molecular geometries. mdpi.com Such ab initio computations have been successfully used to predict the geometries of various alkyloxonium cations, including methyloxonium and ethyloxonium. mdpi.com

While powerful for geometry optimization, ab initio methods can be computationally expensive, making them less feasible for calculating properties like the absorption spectra of solvated alkyl-oxonium radicals in complex systems. mdpi.com However, they are vital for establishing accurate intramolecular structures, which are a key factor influencing a molecule's properties. mdpi.com

Analysis of Electronic Structure and Reactivity Descriptors

Beyond determining molecular geometry, computational methods provide a suite of tools to analyze electronic structure and predict chemical reactivity. Descriptors derived from the molecular orbitals and the electrostatic potential offer a detailed picture of how a molecule like Diethyl(methyl)oxidanium is likely to interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.compmf.unsa.ba A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.compmf.unsa.ba

This analysis explains the charge transfer interactions that can occur within a molecule. irjweb.com For a cation like this compound, the HOMO would likely be localized on the alkyl groups, while the LUMO would be centered around the positively charged oxygen atom, indicating its susceptibility to nucleophilic attack. The values of HOMO and LUMO energies are used to calculate other reactivity descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity. materialsciencejournal.org

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. pmf.unsa.ba |

| Chemical Potential (µ) | -(I + A) / 2 | Related to the "escaping tendency" of electrons from a system. mdpi.com |

| Electrophilicity Index (ω) | µ² / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method is used to investigate charge delocalization by examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

In the case of this compound, NBO analysis would be particularly useful for quantifying hyperconjugation. This involves the donation of electron density from the C-H or C-C sigma (σ) bonding orbitals of the ethyl and methyl groups into the empty p-type lone pair orbital (LP*) on the positively charged oxygen atom. These donor-acceptor interactions stabilize the positive charge by delocalizing it over the alkyl framework. The analysis provides detailed information on atomic charges, orbital occupancies, and the specific orbital interactions responsible for molecular stability. wisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Type of Interaction | Stabilizing Effect |

| σ(C-H) | LP(O) | σ → LP Hyperconjugation | Delocalizes positive charge, stabilizes the cation. |

| σ(C-C) | LP(O) | σ → LP Hyperconjugation | Delocalizes positive charge, contributes to overall stability. |

| LP(O) (lone pair on a neighboring molecule) | σ(C-O) | LP → σ | Represents intermolecular interaction or solvent effects. |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule's electron density. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would clearly show a region of strong positive electrostatic potential (blue) concentrated around the central oxygen atom and its immediate vicinity. This positive region highlights the electrophilic nature of the oxonium center, making it the primary site for attack by nucleophiles. Conversely, the more neutral or slightly negative potential would be distributed over the hydrocarbon chains. MEP analysis is a powerful tool for predicting intermolecular interactions and understanding chemical reactivity patterns. nih.govmdpi.com

Thermodynamic and Kinetic Studies

Calculation of Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation () is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org For a species like this compound, which is a reactive intermediate, this value is typically determined through computational methods rather than direct calorimetry.

High-level ab initio and DFT calculations are employed to determine the total electronic energy of the oxonium ion. By using a series of reference reactions with known enthalpy changes (isodesmic reactions), the enthalpy of formation can be calculated with high accuracy. The general formula used to calculate the standard enthalpy change for a reaction () is:

where represents the stoichiometric coefficients. truman.edu This principle allows for the calculation of reaction energies for processes involving this compound, such as its role as an alkylating agent. For example, in a methylation reaction with a generic nucleophile (Nu:), the reaction energy can be computed if the enthalpies of formation for all reactants and products are known or can be calculated.

Reaction: (CH₃CH₂)₂CH₃O⁺ + Nu: → (CH₃CH₂)₂O + CH₃-Nu⁺

The reaction energy provides critical insight into the thermodynamic feasibility of the reaction. A negative reaction enthalpy indicates an exothermic process, which is typical for reactions involving potent alkylating agents like trialkyloxonium ions.

| Thermodynamic Quantity | Relevance to this compound | Computational Method |

|---|---|---|

| Enthalpy of Formation ((\Delta H_f^\circ)) | Provides a measure of the ion's stability. Essential for calculating reaction energies. | DFT, G3, G4, CBS-QB3, W1 |

| Reaction Energy ((\Delta E_{rxn})) | Determines if a reaction is energetically favorable (exothermic vs. endothermic). | Calculated from the total electronic energies of reactants and products. |

| Gibbs Free Energy of Reaction ((\Delta G_{rxn})) | Indicates the spontaneity of a reaction, accounting for both enthalpy and entropy. | Calculated from electronic energies, zero-point vibrational energies, and thermal corrections. |

Elucidation of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surface (PES) of a chemical reaction. mdpi.com For reactions involving this compound, such as bimolecular nucleophilic substitution (SN2), theoretical calculations can identify the minimum energy pathway from reactants to products. sciforum.netresearchgate.net This pathway includes the transition state (TS), a first-order saddle point on the PES that represents the highest energy barrier the reactants must overcome. mdpi.com

The geometry, energy, and vibrational frequencies of the transition state are determined using various computational algorithms. For an SN2 reaction where this compound acts as a methylating agent, the transition state would feature an elongated C-O bond to the leaving diethyl ether group and a partially formed C-Nu bond to the incoming nucleophile. sciforum.net

Computational studies provide detailed insights into:

Activation Energy (): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Reaction Intermediates: The existence of any stable or metastable intermediates along the reaction coordinate can be predicted. nih.gov

Solvent Effects: Using models like the Polarizable Continuum Model (PCM), the influence of different solvents on the reaction pathway and barrier heights can be evaluated. mdpi.comresearchgate.net

These computational analyses have been crucial in understanding the mechanisms of SN2 reactions, confirming the backside attack of the nucleophile and the inversion of stereochemistry at the reacting carbon center. sciforum.netresearchgate.net

Kinetic Isotope Effect Studies in Reaction Mechanisms

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C). wikipedia.orglibretexts.org KIEs are a powerful experimental and theoretical probe for elucidating reaction mechanisms and the structure of transition states. core.ac.uk

Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For a methylation reaction involving this compound, substituting the transferring methyl group with ¹³C or CD₃ would result in a primary KIE. A significant normal KIE () indicates that this bond cleavage is part of the rate-determining step, as the heavier isotope leads to a lower zero-point vibrational energy and a higher activation barrier. libretexts.org

Secondary KIEs: Are observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. For example, substituting the non-transferring ethyl groups with deuterated analogues could result in a secondary KIE, providing information about changes in hybridization or steric environment at the transition state. libretexts.org

Computational modeling is used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The agreement between calculated and experimental KIEs provides strong support for a proposed transition state structure and reaction mechanism. nih.gov For methyl transfer reactions catalyzed by enzymes, this combined approach has been used to demonstrate that the reaction proceeds through a rate-limiting SN2 mechanism. nih.govpnas.org

| Isotopic Substitution | Type of KIE | Typical Calculated Value ((k_L/k_H)) | Mechanistic Implication |

|---|---|---|---|

| ¹²CH₃ / ¹³CH₃ | Primary | 1.02 - 1.05 | C-O bond breaking is part of the rate-determining step. |

| CH₃ / CD₃ | α-Secondary | 0.90 - 1.05 (can be inverse or normal) | Reflects changes in hybridization and bending frequencies at the transition state. |

| ¹⁶O / ¹⁸O (in leaving group) | Primary | ~1.02 | Confirms C-O bond cleavage in the rate-determining step. |

Stereochemical Implications and Pyramidal Inversion Barriers in Oxonium Ions

Trisubstituted oxonium ions like this compound are formally tetrahedral and can be chiral if the three substituents are different. However, unlike analogous chiral phosphines or sulfonium (B1226848) salts, simple chiral oxonium ions are generally not configurationally stable at room temperature. nih.govresearchgate.netresearchgate.net This is due to a low energy barrier for a process called pyramidal inversion. wikipedia.org

Pyramidal inversion, also known as umbrella inversion, is a fluxional process where the central oxygen atom passes through a planar transition state, leading to the interconversion of enantiomers (racemization). wikipedia.org

R¹R²R³O⁺ ⇌ [R¹R²R³O]⁺‡ ⇌ R³R²R¹O⁺

The rate of this inversion is determined by the height of the energy barrier. For most simple trialkyloxonium ions, this barrier is very low, allowing for rapid inversion even at low temperatures. researchgate.netchemrxiv.org Computational studies, typically using DFT or ab initio methods, are essential for quantifying these inversion barriers.

Several factors, which can be modeled computationally, influence the magnitude of the inversion barrier:

Steric Effects: Larger, bulkier substituents generally increase the inversion barrier because they lead to greater steric strain in the planar transition state. nih.gov

Electronic Effects: Electronegative substituents can influence the barrier height.

Geometric Constraints: Incorporating the oxygen atom into a rigid ring system can dramatically increase the inversion barrier, preventing planarity at the transition state. This strategy has recently led to the synthesis of the first configurationally stable, room-temperature isolable chiral oxonium ions. nih.govresearchgate.net

Computational calculations have shown excellent agreement with experimental values for inversion barriers where available. nih.gov For example, calculations on model oxonium ions have predicted how increasing substituent size raises the inversion barrier, guiding synthetic efforts toward creating configurationally stable variants. nih.gov

| Species Type | Example | Typical Calculated Barrier | Configurational Stability |

|---|---|---|---|

| Tertiary Amine | (CH₃)₃N | ~20 - 25 | Low (Rapid Inversion) chemrxiv.org |

| Trialkyloxonium Ion | (CH₃)₃O⁺ | Very Low (~7) chemrxiv.org | Very Low (Very Rapid Inversion) |

| Trialkylsulfonium Ion | (CH₃)₃S⁺ | ~100 - 130 | High (Stable at Room Temp) researchgate.net |

| Tertiary Phosphine | (CH₃)₃P | ~120 - 185 | Very High (Stable at Room Temp) researchgate.net |

Applications of Oxonium Ions in Advanced Organic Synthesis

Diethyl(methyl)oxidanium and Related Species as Reagents in Alkylation and Esterification

This compound belongs to the class of trialkyloxonium salts, which are recognized as exceptionally potent alkylating agents. orgsyn.orgthieme-connect.dethieme.com These compounds, often referred to as Meerwein's salts, are particularly effective for the alkylation of sensitive or weakly nucleophilic substrates. orgsyn.orgwikipedia.org The high electrophilicity of the trialkyloxonium cation enables reactions that are often difficult or impossible to achieve with more conventional alkylating agents like alkyl halides. orgsyn.org

Related species, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium (B8711484) tetrafluoroborate, have been extensively documented and are considered among the most powerful commercially available electrophilic methylating and ethylating reagents, respectively. wikipedia.org They can alkylate a vast array of functional groups. One of the significant advantages of using trialkyloxonium salts is the ability to perform these alkylations under much milder conditions, typically at room temperature in solvents like dichloromethane, compared to traditional methods. orgsyn.org

In addition to general alkylation, these oxonium salts provide a mild and effective alternative for the esterification of carboxylic acids. wikipedia.org This method is especially useful for substrates where traditional acid-catalyzed esterification is not feasible. wikipedia.org The reaction proceeds rapidly and avoids the equilibrium limitations often associated with Fischer esterification. For instance, triethyloxonium tetrafluoroborate reacts with a carboxylic acid to produce the corresponding ethyl ester, diethyl ether, and tetrafluoroboric acid. wikipedia.org

Table 1: Functional Groups Alkylated by Trialkyloxonium Salts

| Functional Group Class | Specific Examples |

|---|---|

| Oxygen Nucleophiles | Carboxylic acids, Lactones, Ketones, Ethers, Phenols |

| Nitrogen Nucleophiles | Amides, Lactams, Amines, Nitriles |

| Sulfur Nucleophiles | Sulfides, Sulfoxides, Thiophenes |

This table summarizes the broad scope of functional groups susceptible to alkylation by trialkyloxonium salts, based on literature reports. orgsyn.org

Intermediate in Complex Molecule Synthesis

The reactivity of trialkyloxonium salts extends beyond simple alkylations, positioning them as key reagents and intermediates in the assembly of complex molecules, including natural products and pharmaceuticals.

Trialkyloxonium salts serve as crucial intermediates in synthetic strategies targeting complex molecular frameworks. Their applications include being reagents for peptide synthesis and for the synthesis of polycyclic ketones, which are common structural motifs in natural products. orgsyn.org The O-alkylation of amides with these salts generates reactive imidate intermediates. These intermediates can be hydrolyzed to amines and esters, converted to amide acetals, or deprotonated to form imino esters, all of which are valuable precursors in multi-step syntheses. orgsyn.org

Furthermore, trialkyloxonium salts are employed in organometallic chemistry to prepare Fischer-type carbenes. thieme-connect.de This involves the O-alkylation of a metal-alkoxide complex, which is a fundamental step in building carbon-carbon bonds and assembling the intricate skeletons of bioactive molecules. thieme-connect.de

The unique reactivity of trialkyloxonium salts has been harnessed in the synthesis of pharmaceutical and agrochemical compounds. A notable application is the use of triethyloxonium tetrafluoroborate in the synthesis and purification of Sarcosine N-carboxyanhydride (Sar-NCA). researchgate.net Sar-NCA is the essential monomer for producing polysarcosine, a promising biodegradable polymer alternative to polyethylene glycol (PEG) in pharmaceutical formulations. researchgate.net In this process, the Meerwein's salt is used to scavenge chloride impurities, significantly enhancing the purity of the monomer, which is critical for controlled polymerization. researchgate.net

Additionally, these reagents are used to prepare substituted imidazolines from aziridines and nitriles and for the N-alkylation of N-arylsulfonyl-α-amino acid methyl esters. These transformations are valuable in medicinal chemistry for creating diverse molecular scaffolds for drug discovery. nih.gov

Table 2: Applications in Pharmaceutical and Agrochemical Synthesis

| Application Area | Specific Use of Trialkyloxonium Salt | Resulting Product/Intermediate |

|---|---|---|

| Polymer Chemistry | Chloride removal during monomer synthesis | High-purity Sarcosine N-carboxyanhydride |

| Heterocycle Synthesis | [3+2]-cycloaddition reactions | Substituted imidazolines |

This table highlights specific examples where trialkyloxonium salts are employed in the synthesis of molecules relevant to the pharmaceutical and agrochemical industries. researchgate.net

Role in Chemical Glycosylation Strategies

Based on a review of available research, there is no direct evidence to suggest that external trialkyloxonium reagents like this compound or other Meerwein's salts are commonly employed as activators in chemical glycosylation strategies. The mechanism of chemical glycosylation typically involves the formation of a glycosyl oxocarbenium ion intermediate derived directly from the glycosyl donor (a sugar with a leaving group at the anomeric position) upon activation by a promoter. beilstein-journals.orgnih.gov While oxonium ions are central to glycosylation, these are transient species formed in situ from the carbohydrate itself, rather than being introduced as a separate trialkyl oxonium reagent.

Catalytic Applications

The application of simple trialkyloxonium salts in catalysis is not widely documented. However, recent advances have explored the potential of more complex, structurally related oxonium ions.

There is currently no literature describing the use of simple, achiral trialkyloxonium salts such as this compound as catalysts in enantioselective reactions. Asymmetric catalysis typically requires a chiral catalyst to induce stereoselectivity. nih.govnih.govmdpi.com While chiral quaternary ammonium and phosphonium salts are well-established as phase-transfer catalysts for asymmetric synthesis, the catalytic utility of analogous chiral oxonium salts is a more nascent field of research. nih.govmdpi.com

Transition-Metal-Free Methodologies

While direct applications of this compound in transition-metal-free methodologies are not extensively documented, the broader class of trialkyloxonium salts serves as a powerful precedent for their potential use. These salts are potent electrophiles and alkylating agents, capable of activating a wide range of functional groups under mild conditions, a key feature of many transition-metal-free reactions. orgsyn.org

Transition-metal-free oxidative coupling reactions, for instance, often rely on the generation of highly reactive intermediates. nih.govchimia.ch The strong electrophilicity of trialkyloxonium salts can be harnessed to activate substrates for subsequent nucleophilic attack, a fundamental step in many bond-forming reactions that aim to avoid the use of transition metals. thieme-connect.de The development of synthetic methods that are both efficient and environmentally benign is a growing area of chemical research, and the use of potent organic reagents like trialkyloxonium salts is a promising avenue. nih.gov

Gold-Stabilized Oxonium Ions as Catalysts

Gold catalysis has emerged as a powerful tool in modern organic synthesis, often involving the activation of π-systems such as alkynes and allenes. mdpi.comnsf.gov A key mechanistic feature of some gold-catalyzed reactions is the formation of oxonium ion intermediates. For example, the gold-catalyzed ring closure of 1,5-enynes containing a silyl ether at the allylic position can induce a skeletal rearrangement to form an oxonium intermediate. acs.orgnih.gov This transient species then undergoes further reactions, such as intra- or intermolecular allylation. acs.orgnih.gov

While this compound itself is not typically employed as a gold-stabilized catalyst, the in-situ generation of oxonium ions is a critical step in these catalytic cycles. The stability and reactivity of these gold-associated oxonium intermediates are of significant interest to mechanistic studies. mdpi.com The architectural stabilization of gold catalysts, for instance within metal-organic frameworks, can prevent unimolecular decomposition pathways and enhance catalytic activity, a principle that could be extended to reactions involving oxonium ion formation. nih.gov

Applications in Polymer and Dye Synthesis

Trialkyloxonium salts, including by extension this compound, have found utility in the synthesis of polymers and dyes due to their potent alkylating capabilities.

In polymer chemistry, these compounds can act as initiators for cationic polymerization. wikipedia.orgunacademy.com Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymer chain. wikipedia.org Monomers suitable for this type of polymerization are typically alkenes with electron-donating substituents or heterocyclic monomers. wikipedia.orgunacademy.com The initiation step involves the generation of a carbenium ion from the monomer, which is facilitated by the strong electrophilicity of the oxonium salt. unacademy.com For instance, trimethyloxonium cations have been used to initiate the polymerization of cyclic esters like β-propiolactone and caprolactone. acs.org

In the realm of dye synthesis, trialkyloxonium salts are employed as powerful alkylating agents. orgsyn.org For example, they have been used in the synthesis of cyanine dyes. orgsyn.org The alkylation of heterocyclic precursors is a key step in the formation of the chromophore of these dyes. The mild reaction conditions associated with trialkyloxonium salts make them advantageous compared to traditional alkylating agents like alkyl halides or sulfonates. orgsyn.org

| Application Area | Specific Use | Compound Class |

| Polymer Synthesis | Initiator for Cationic Polymerization | Trialkyloxonium Salts |

| Dye Synthesis | Alkylating Agent | Trialkyloxonium Salts |

Mass Spectrometry Reagent Gas Applications

While this compound is not commonly used as a primary reagent gas in mass spectrometry, the study of oxonium ions is highly relevant in this analytical field. Chemical ionization (CI) is a soft ionization technique used in mass spectrometry to determine the molecular weight of compounds. shimadzu.com This technique utilizes a reagent gas, such as methane or isobutane, which is ionized and then reacts with the analyte molecules to produce ions. shimadzu.com

A specialized technique known as oxonium ion scanning mass spectrometry (OxoScan-MS) has been developed for the large-scale quantification of glycopeptides. nih.govcrick.ac.ukbohrium.com In this method, oxonium ions are generated as fragments from glycopeptides and are used as diagnostic markers to identify and quantify these important biomolecules. nih.govcrick.ac.ukbohrium.com This demonstrates the importance of detecting and analyzing oxonium ions in complex biological samples. While this does not involve the use of an external oxonium salt as a reagent gas, it highlights the significance of oxonium ion chemistry within the mass spectrometer. researchgate.netnih.gov

Strategies for the Stabilization of Oxonium Ions

Structural Confinement and Embedding in Ring Systems (e.g., Oxatriquinanes, Oxa-triquinanes)

A highly effective method for stabilizing oxonium ions is to incorporate the oxygen atom into a rigid, polycyclic framework. This structural confinement physically protects the oxonium center from nucleophilic attack and distributes the positive charge, leading to a significant increase in stability.

Oxatriquinane and its derivatives are prime examples of this approach. krossing-group.deacemap.info These fused, tricyclic oxonium ions exhibit unprecedented stability compared to simple alkyl oxonium salts. krossing-group.dewikipedia.org Oxatriquinane, for instance, is remarkably stable, capable of surviving reflux in water and resisting attack by alcohols, thiols, halide ions, and hindered amine bases. krossing-group.dewikipedia.org This stability is attributed to the rigid structure that prevents the typical reaction pathways available to acyclic oxonium ions. wikipedia.org

The synthesis of oxatriquinane, first reported in 2008, starts from 1,4,7-cyclononatriene and involves a five-step process. acemap.infolibretexts.org X-ray crystallographic analysis of oxatriquinane reveals significant structural changes compared to typical ethers, indicating the effects of the constrained environment. The C-O bond lengths are elongated to approximately 1.54 Å, which is considerably longer than the C-O bonds in standard ethers (around 1.43 Å). krossing-group.deacemap.info Furthermore, the C-O-C bond angles are more acute. libretexts.org In some derivatives, such as 1,4,7-tri-tert-butyloxatriquinane, intramolecular steric strain leads to even more dramatic bond elongation, with C–O bond lengths reaching up to 1.622 Å. libretexts.org

The exceptional stability of oxatriquinanes allows for their study and characterization in ways that are not possible for more reactive oxonium ions. wikipedia.org For example, their stability has enabled the characterization of α-oxyoxonium species, which are relevant as intermediates in acetalization reactions. nih.gov

| Compound Type | Example | Typical C-O Bond Length (Å) |

|---|---|---|

| Standard Ether | Diethyl ether | ~1.43 |

| Structurally Confined Oxonium Ion | Oxatriquinane | 1.54 |

| Sterically Strained Oxonium Ion | 1,4,7-Tri-tert-butyloxatriquinane | 1.622 |

| α-Hydroxy Oxonium Ion | α-hydroxy oxatriquinane triflate | 1.658 |

Counterion Effects and Weakly Coordinating Anions (e.g., Krossing's Anion)

The choice of counterion is critical for the isolation and stability of reactive cations like oxonium ions. Strongly coordinating anions can interact with the cation, leading to decomposition. The use of weakly coordinating anions (WCAs) minimizes these interactions, allowing the oxonium ion to exist as a discrete, more stable entity. chemspider.comnih.gov

WCAs are large, chemically robust anions with a delocalized negative charge. mdpi.com This charge delocalization and the often-fluorinated surface of these anions reduce their nucleophilicity and basicity, preventing them from forming strong bonds with the cation. nih.govmdpi.com This leads to improved solubility of the resulting salts in less polar solvents and reduced ion pairing. mdpi.com

A prominent class of WCAs are the perfluoroalkoxyaluminates, such as [Al(OC(CF₃)₃)₄]⁻, often associated with the work of Ingo Krossing. krossing-group.demdpi.com These anions are known for their exceptional stability and very low coordinating ability. mdpi.com The salt Ag[Al(pftb)₄]•CH₂Cl₂, which utilizes a Krossing-type anion, has been used to generate oxonium ions through a transannular halide abstraction strategy. acemap.info The precipitation of the inorganic silver halide drives the reaction, leaving the oxonium ion paired with the WCA. acemap.info The stability of the Al[OC(CF₃)₃]₄⁻ anion, even in the presence of water and nitric acid, highlights its robustness.

The effectiveness of a WCA is related to its ability to remain non-interactive with the cation. Computational studies have been used to assess the relative stabilities and coordinating abilities of various WCAs, providing a thermodynamic basis for selecting the most suitable anion for a particular application.

Stabilization through Crown Ether Complexation

Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity. The oxygen atoms lining the interior of the ring create a hydrophilic environment that can coordinate with a cation, while the exterior of the ring is hydrophobic. This encapsulation stabilizes the cation and allows for the dissolution of ionic compounds in nonpolar organic solvents.

The size of the crown ether's cavity determines its binding selectivity for different cations. For instance, 18-crown-6 (B118740) has a high affinity for the potassium cation, while 15-crown-5 (B104581) is selective for the sodium cation, and 12-crown-4 (B1663920) for the lithium cation. This principle of size-matching also applies to the stabilization of oxonium ions.

Crown ethers act as excellent hydrogen bond acceptors for the binding and stabilization of various oxonium ions (H⁺·(H₂O)n), such as H₃O⁺, H₅O₂⁺, and H₇O₃⁺, allowing for their isolation in the solid state. The specific oxonium ion that is stabilized often depends on the size of the crown ether:

18-crown-6 is known to selectively bind the H₃O⁺ ion within its cavity.

Smaller crown ethers , like 12-crown-4 and 15-crown-5, tend to form hydrogen-bonded polymeric chains with various oxonium ions.

Larger crown ethers , such as 21-crown-7 and 24-crown-8, can bind larger ions like H₅O₂⁺.

The formation of these complexes has been observed in various chemical systems, including reactions involving aqua regia, where aggregates such as [H₇O₃][AuCl₄]·15-crown-5 have been isolated.

| Crown Ether | Cavity Size (Å) | Cation Selectivity (Ionic Diameter, Å) |

|---|---|---|

| 12-crown-4 | 1.2 - 1.5 | Li⁺ (1.52) |

| 15-crown-5 | 1.7 - 2.2 | Na⁺ (2.04) |

| 18-crown-6 | 2.6 - 3.2 | K⁺ (2.76), H₃O⁺ |

| 21-crown-7 | 3.4 - 4.3 | Cs⁺ (3.40), H₅O₂⁺ |

Metal Coordination and Aurophilic Interactions for Enhanced Stability

The coordination of oxonium ions to metal centers can also provide a means of stabilization. A particularly noteworthy example involves gold complexes, where aurophilic interactions play a key role. Aurophilicity refers to the tendency of gold(I) centers to form weak, attractive interactions with each other, with a bond strength comparable to that of a hydrogen bond. These interactions are a result of relativistic effects and influence the structure and properties of gold compounds.

An exceptionally stable oxonium species is the tris[triphenylphosphinegold(I)]oxonium cation, [(Ph₃PAu)₃O]⁺. acemap.info In this complex, the central oxygen atom is bonded to three (triphenylphosphine)gold(I) units. The stability of this cation is attributed to the intramolecular aurophilic interactions between the gold atoms. acemap.info This complex is stable enough to be isolated as its tetrafluoroborate (B81430) salt and has been used as a catalyst in organic synthesis. acemap.info

Aurophilic interactions are a significant factor in the supramolecular chemistry of gold(I) complexes, influencing their self-assembly in the solid state. The Au···Au distances in these interactions are typically around 3.0 Å. The energy of these interactions can be on the order of 6-7 kcal/mol. While most commonly observed between gold centers, similar metallophilic interactions can occur with other d¹⁰ metals, though the effect is most pronounced for gold. The stabilization afforded by these interactions provides a unique route to taming the reactivity of species like oxonium ions.

Future Directions and Emerging Research Areas in Diethyl Methyl Oxidanium Chemistry

Development of Novel Synthetic Routes and Precursors

While traditional methods for generating trialkyloxonium salts like Diethyl(methyl)oxidanium involve the alkylation or protonation of ethers, research is moving towards more efficient, scalable, and milder synthetic protocols. thieme-connect.detaylorandfrancis.com A primary goal is to develop routes that avoid harsh reagents and offer greater functional group tolerance.

Emerging strategies include:

Novel Precursors: Research into new precursor molecules is underway to access a wider range of functionalized oxonium ions. This includes exploring the use of precursors that can be activated under specific, non-acidic conditions, thereby expanding the scope of compatible substrates.

Purification-Driven Synthesis: A novel application that may inspire new synthetic designs is the use of trialkyloxonium salts in the purification of sensitive materials. For instance, triethyloxonium (B8711484) tetrafluoroborate (B81430) has been employed to remove chloride impurities during the synthesis of Sarcosine N‐Carboxyanhydride by converting them into volatile byproducts. researchgate.net This highlights a unique reactivity that could be integrated into future synthetic designs for clean product formation.

Exploration of New Reactivity Profiles and Catalytic Applications

This compound and related trialkyloxonium ions are well-established as potent alkylating agents. wikipedia.org Future research is focused on harnessing this reactivity for new, more complex transformations and developing catalytic systems.

Key areas of exploration include:

Catalysis: While oxonium ions are typically used as stoichiometric reagents, a major goal is to develop systems where they act catalytically. Gold-stabilized oxonium species have already demonstrated catalytic activity in rearrangements like the propargyl Claisen rearrangement. wikipedia.org Future work aims to design catalytic cycles for other transformations, potentially involving regeneration of the oxonium ion.

Selective Alkylation: Moving beyond simple methylation or ethylation, research is aimed at developing more complex oxonium reagents for the selective transfer of larger or more functionalized alkyl groups.

Frustrated Lewis Pair (FLP) Chemistry: The high electrophilicity of oxonium ions makes them potential candidates for use in FLP chemistry, where their reaction with bulky Lewis bases could enable the activation of small molecules like H₂, CO₂, or olefins.

Polymer Chemistry: The ability of oxonium ions to initiate cationic polymerization is well-known. Future research may focus on designing specialized oxonium initiators to achieve greater control over polymer architecture, molecular weight, and functionality. The use of triethyloxonium salts in monomer purification already points to their growing importance in this field. researchgate.net

Advanced Computational Modeling for Predictive Understanding of Reactivity and Stability

Computational chemistry has become an indispensable tool for guiding experimental work in oxonium ion chemistry. Advanced modeling techniques are providing unprecedented insight into the factors that govern the stability and reactivity of these species, enabling a shift from trial-and-error discovery to rational design. ox.ac.uknih.gov

Future applications of computational modeling include:

Predicting Reaction Pathways: Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, identify transition states, and calculate activation barriers for reactions involving oxonium ions. nih.gov This allows researchers to predict the feasibility of proposed transformations and understand selectivity. Emerging techniques that combine machine learning with quantum chemistry, such as Heuristically-Aided Quantum Chemistry (HAQC), promise to automate the exploration of complex reaction networks. chemrxiv.orgrsc.org

Designing Stability: As demonstrated in the successful design of configurationally stable oxonium ions, quantum mechanical calculations can be used to screen potential molecular scaffolds and predict their stability before undertaking laborious synthesis. ox.ac.uknih.gov This is crucial for developing next-generation reagents.

Understanding Non-covalent Interactions: Molecular dynamics (MD) simulations can model the explicit interactions between an oxonium ion, its counter-ion, solvent molecules, and substrates. This provides a dynamic picture of the reaction environment, which is key to understanding and controlling reactivity.

| Computational Method | Primary Application | Example Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition states | Predicting the barrier to pyramidal inversion. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., with explicit solvent) | Understanding solvent effects on reaction rates and selectivity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of oxonium ions in solution | Analyzing ion-pairing and diffusion properties. |

| Machine Learning / AI | High-throughput screening and reaction pathway prediction | Automated discovery of novel reactions and stable structures. chemrxiv.orgrsc.org |

Integration with Bio-inspired Synthesis and Elucidation of Biosynthetic Pathways

Nature provides a rich blueprint for chemical transformations, and researchers are increasingly drawing inspiration from biological systems. Although highly reactive trialkyloxonium ions like this compound are generally too unstable to function in aqueous biological environments, their more complex cousins play a key role in the biosynthesis of certain natural products. chemrxiv.org

A significant area of research involves complex oxonium ions that have been proposed as key intermediates in the biosynthesis of halogenated acetogenin (B2873293) natural products by marine algae of the Laurencia genus. wikipedia.orgnih.gov Researchers have successfully synthesized and characterized some of these proposed tricyclic oxonium ion intermediates, providing direct evidence for their existence and demonstrating their ability to generate a variety of natural products when exposed to different nucleophiles. nih.govchemrxiv.org

This intersection of biosynthesis and oxonium chemistry is driving future research in several directions:

Biomimetic Synthesis: By understanding the reaction cascades initiated by oxonium ions in nature, chemists can design biomimetic syntheses of complex molecules, using simple oxonium ions to trigger cyclizations and rearrangements.

Elucidating Biosynthetic Mechanisms: The synthesis of proposed biosynthetic intermediates allows for the direct testing of hypotheses about how natural products are formed. This deepens the fundamental understanding of enzymatic and non-enzymatic pathways in nature.

Expanding Nature's Toolkit: While biology largely relies on sulfonium (B1226848) ions (e.g., S-adenosylmethionine) for alkylation, the study of biosynthetic oxonium ions expands our understanding of the full range of reactive intermediates that nature can harness. chemrxiv.org

Design of Configurationally Stable Oxonium Ions with Stereogenic Oxygen

One of the most significant recent breakthroughs in the field has been the successful design and synthesis of the first configurationally stable oxonium ion with oxygen as the sole stereogenic center. nih.gov For decades, it was believed that the low energy barrier to pyramidal inversion at the oxygen atom would make isolating such chiral, non-racemic compounds impossible. nih.govresearchgate.net

In a landmark 2023 study, researchers overcame this challenge by designing a helically chiral triaryloxonium ion. ox.ac.uknih.gov Key aspects of this achievement include:

Design Principle: The rapid inversion of the oxygen lone pair was prevented through geometric restriction. By incorporating the oxonium oxygen into a rigid, sterically demanding molecular scaffold, the transition state for inversion was made energetically inaccessible. nih.govresearchgate.net

Computational Blueprint: The design was heavily guided by quantum chemical calculations, which were used to predict the inversion barrier of various potential structures, allowing the team to identify the most promising target for synthesis. ox.ac.uk

Unprecedented Stability: The resulting oxonium ion exhibits remarkable stability, with a computationally predicted and experimentally verified barrier to inversion greater than 110 kJ mol⁻¹ and an observed half-life for racemization of over a month at room temperature. ox.ac.uknih.gov

This discovery opens up an entirely new field of stereochemistry. Future research will undoubtedly focus on applying this design principle to create a broader range of chiral oxonium ions, including simpler trialkyl variants, and exploring their use as chiral reagents or catalysts in asymmetric synthesis.

| Property | Finding | Significance |

|---|---|---|

| Stereogenic Center | Oxygen atom is the sole stereogenic center | First example of a molecule with this feature. nih.gov |

| Stabilization Method | Geometric restriction within a helical triaryl scaffold | Prevents the low-energy pyramidal inversion pathway. nih.gov |

| Inversion Barrier | > 110 kJ mol⁻¹ | High enough to allow for isolation and handling at room temperature. nih.gov |

| Half-life (Racemization) | > 1 month at room temperature | Demonstrates exceptional configurational stability. ox.ac.uk |

Q & A

How can researchers optimize the synthesis of Diethyl(methyl)oxidanium to ensure high purity and yield?

Methodological Answer:

- Step 1: Reaction Monitoring

Use thin-layer chromatography (TLC) to monitor reaction progress, ensuring intermediates are minimized. Adjust reaction time and temperature based on TLC observations . - Step 2: Purification

Perform multiple aqueous washes to remove by-products (e.g., diethylammonium chloride) and excess reagents, as described in analogous syntheses . - Step 3: Characterization

Confirm purity via , , and high-resolution mass spectrometry (HRMS). For novel compounds, include elemental analysis and X-ray crystallography data in supplementary materials .

What spectroscopic and computational methods are employed to elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- Spectroscopic Analysis

Utilize in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during reactions. Compare vibrational spectra with theoretical predictions from density functional theory (DFT) calculations . - Computational Modeling

Perform DFT-based calculations to map potential energy surfaces and identify transition states. Validate models against experimental kinetic data (e.g., activation energy from Arrhenius plots) .

How should researchers address contradictions in thermodynamic data (e.g., ΔfH) for this compound across studies?

Methodological Answer:

- Step 1: Data Reconciliation

Cross-reference experimental conditions (e.g., solvent, temperature) and purity assessments. Discrepancies often arise from unaccounted side reactions or impurities . - Step 2: Iterative Validation

Replicate conflicting studies using standardized protocols. For computational data, verify basis sets and solvation models in DFT workflows . - Step 3: Meta-Analysis

Conduct a systematic review of published datasets, applying statistical tools (e.g., weighted averages) to resolve outliers. Publish raw data in repositories for transparency .

What experimental details are critical for ensuring the reproducibility of this compound synthesis?

Methodological Answer:

- Essential Documentation

- Data Sharing

Deposit raw spectral data, chromatograms, and crystallography files in open-access repositories (e.g., Zenodo) with machine-readable metadata .

How can researchers design a systematic literature review on this compound’s applications in catalysis?

Methodological Answer:

- Step 1: Database Selection

Use discipline-specific databases (e.g., SciFinder, Reaxys) with search terms like "this compound AND catalysis" and Boolean operators to refine results . - Step 2: Critical Appraisal